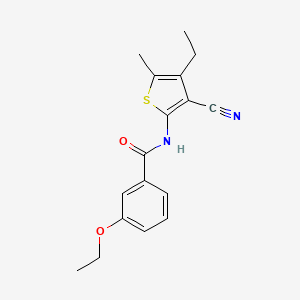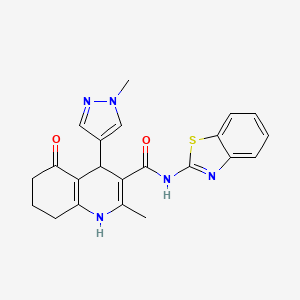
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano, ethyl, and methyl groups, and an ethoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to various substitution reactions to introduce the cyano, ethyl, and methyl groups at specific positions.
Coupling with Benzamide: The substituted thiophene ring is coupled with 3-ethoxybenzamide through an amide bond formation reaction, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2-diphenylacetamide
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the ethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C17H18N2O2S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C17H18N2O2S/c1-4-14-11(3)22-17(15(14)10-18)19-16(20)12-7-6-8-13(9-12)21-5-2/h6-9H,4-5H2,1-3H3,(H,19,20) |
InChIキー |
WMADVLGIXJTLDY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B14930374.png)

![2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chloro-1H-pyrazol-1-yl)ethanone](/img/structure/B14930381.png)
![(4-Benzylpiperazin-1-yl)[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]methanone](/img/structure/B14930389.png)
![1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,4-dimethylphenyl)thiourea](/img/structure/B14930390.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B14930400.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930401.png)
![4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B14930419.png)
![7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930434.png)
![1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930437.png)
![(2E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B14930451.png)
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14930452.png)

![4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930460.png)
